(2-{[3-(Cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid
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Overview
Description
2-({[3-(CYCLOPENTYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
The synthesis of 2-({[3-(CYCLOPENTYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzothiophene core through cyclization of appropriate precursors.
Carbamoylation: Introduction of the cyclopentylcarbamoyl group using reagents such as cyclopentyl isocyanate.
Methoxylation: Attachment of the methoxy group through nucleophilic substitution reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield and purity.
Chemical Reactions Analysis
2-({[3-(CYCLOPENTYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[3-(CYCLOPENTYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-({[3-(CYCLOPENTYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-({[3-(CYCLOPENTYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID include other benzothiophene derivatives and carbamoyl-substituted molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 2-({[3-(CYCLOPENTYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O5S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[2-[[3-(cyclopentylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C18H24N2O5S/c21-14(9-25-10-15(22)23)20-18-16(12-7-3-4-8-13(12)26-18)17(24)19-11-5-1-2-6-11/h11H,1-10H2,(H,19,24)(H,20,21)(H,22,23) |
InChI Key |
YUSHUZHCERXJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)COCC(=O)O |
Origin of Product |
United States |
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